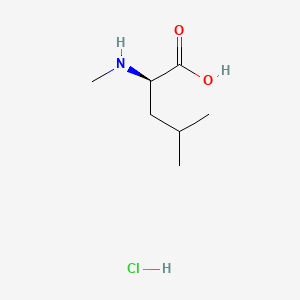
N-Me-D-Leu-OH.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-D-leucine hydrochloride, also known as N-Me-D-Leu-OH.HCl, is a derivative of the amino acid leucine. It is a synthetic compound that has been modified to include a methyl group on the nitrogen atom and is commonly used in peptide synthesis and various biochemical applications .
準備方法
Synthetic Routes and Reaction Conditions
N-Methyl-D-leucine hydrochloride can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process typically involves the following steps:
Loading the Resin: The synthesis begins by loading the amino acid onto a solid support resin, such as 2-chlorotrityl chloride resin.
Deprotection: The protecting groups are removed using a base like piperidine.
Cleavage: The final product is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of N-Methyl-D-leucine hydrochloride follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
N-Methyl-D-leucine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent amino acid.
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of N-Methyl-D-leucine, such as oxo derivatives, reduced forms, and substituted compounds .
科学的研究の応用
N-Methyl-D-leucine hydrochloride has several scientific research applications:
作用機序
N-Methyl-D-leucine hydrochloride exerts its effects by interacting with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
N-Methyl-L-leucine: Similar in structure but with a different chirality.
N-Methyl-D-valine: Another methylated amino acid with a different side chain.
N-Methyl-D-isoleucine: Similar structure with a different side chain arrangement.
Uniqueness
N-Methyl-D-leucine hydrochloride is unique due to its specific interaction with LAT1 and its potent activation of the mTORC1 pathway, making it a valuable compound in research focused on cellular growth and metabolism .
特性
IUPAC Name |
(2R)-4-methyl-2-(methylamino)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFWCUVWMMTENJ-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
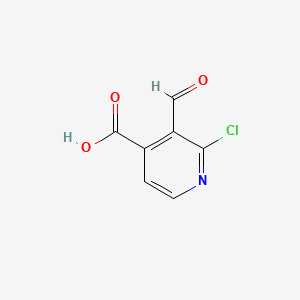
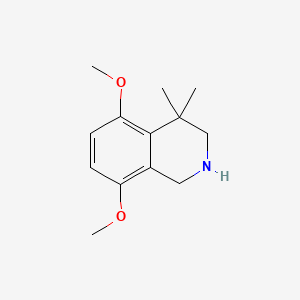
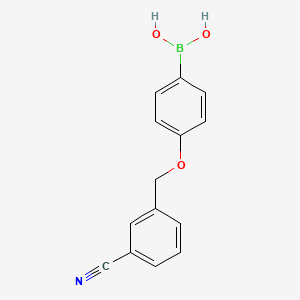

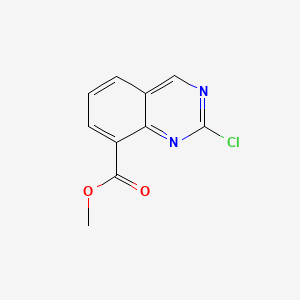
![2-Iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B578166.png)
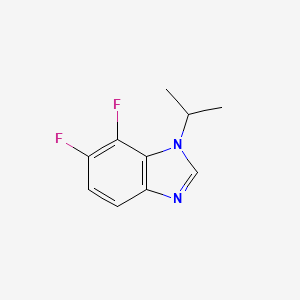
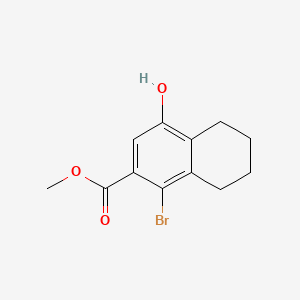
![N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine](/img/new.no-structure.jpg)
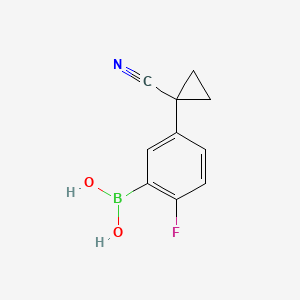
![8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride](/img/structure/B578173.png)
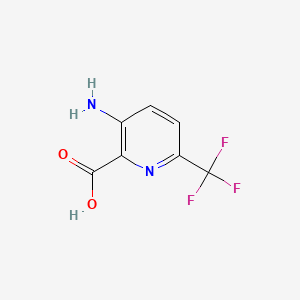
![1-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B578176.png)

